molecular formula C9H21As B14627968 Triisopropylarsine CAS No. 57538-64-4

Triisopropylarsine

Cat. No.: B14627968
CAS No.: 57538-64-4
M. Wt: 204.18 g/mol
InChI Key: BTBCWVARCVKLST-UHFFFAOYSA-N
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Description

Triisopropylarsine is an organoarsenic compound with the chemical formula C₉H₂₁As. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound consists of three isopropyl groups attached to an arsenic atom, making it a trialkylarsine.

Preparation Methods

Synthetic Routes and Reaction Conditions

Triisopropylarsine can be synthesized through the reaction of arsenic trichloride with isopropylmagnesium chloride (Grignard reagent). The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction is as follows:

AsCl3+3(CH3CH(Cl)Mg)As(CH(CH3)2)3+3MgCl2\text{AsCl}_3 + 3 \text{(CH}_3\text{CH(Cl)Mg)} \rightarrow \text{As(CH(CH}_3)_2)_3 + 3 \text{MgCl}_2 AsCl3​+3(CH3​CH(Cl)Mg)→As(CH(CH3​)2​)3​+3MgCl2​

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of high-purity reagents to minimize impurities.

Chemical Reactions Analysis

Types of Reactions

Triisopropylarsine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form this compound oxide.

    Substitution: It can participate in substitution reactions where the isopropyl groups are replaced by other functional groups.

    Coordination: It can act as a ligand in coordination chemistry, forming complexes with transition metals.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or other peroxides are commonly used for oxidation reactions.

    Substitution Reagents: Halogens or halogenating agents can be used for substitution reactions.

    Coordination Conditions: Reactions are typically carried out in inert atmospheres to prevent unwanted side reactions.

Major Products Formed

    Oxidation: this compound oxide.

    Substitution: Various substituted arsines depending on the reagents used.

    Coordination: Metal-arsine complexes.

Scientific Research Applications

Triisopropylarsine has several applications in scientific research:

    Chemistry: Used as a ligand in organometallic chemistry to form stable complexes with transition metals.

    Biology: Investigated for its potential use in biological assays and as a reagent in biochemical research.

    Medicine: Explored for its potential therapeutic applications, although its toxicity limits its use.

    Industry: Used in the semiconductor industry for the deposition of arsenic-containing films.

Mechanism of Action

The mechanism by which triisopropylarsine exerts its effects depends on the specific reaction or application. In coordination chemistry, it acts as a ligand, donating electron density to the metal center and stabilizing the complex. In oxidation reactions, it undergoes electron transfer to form the corresponding oxide.

Comparison with Similar Compounds

Similar Compounds

    Triethylarsine: Similar in structure but with ethyl groups instead of isopropyl groups.

    Triphenylarsine: Contains phenyl groups instead of isopropyl groups.

    Trimethylarsine: Contains methyl groups instead of isopropyl groups.

Uniqueness

Triisopropylarsine is unique due to its bulky isopropyl groups, which provide steric hindrance and influence its reactivity and coordination properties. This makes it particularly useful in forming stable complexes with transition metals and in applications where steric effects are important.

Properties

CAS No.

57538-64-4

Molecular Formula

C9H21As

Molecular Weight

204.18 g/mol

IUPAC Name

tri(propan-2-yl)arsane

InChI

InChI=1S/C9H21As/c1-7(2)10(8(3)4)9(5)6/h7-9H,1-6H3

InChI Key

BTBCWVARCVKLST-UHFFFAOYSA-N

Canonical SMILES

CC(C)[As](C(C)C)C(C)C

Origin of Product

United States

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